1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of specific kinases. This compound belongs to the broader class of pyrrolopyridines, which are characterized by their fused pyrrole and pyridine rings. The sulfonyl fluoride functional group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
The compound can be synthesized through various methods, with significant research focusing on its derivatives and analogs. Patents and scientific literature have extensively documented its synthesis and applications, particularly in the context of biological activity against specific targets like fibroblast growth factor receptors and serine proteases .
1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride is classified as an organofluorine compound due to the presence of a fluorine atom. It is also categorized under heterocyclic compounds because it contains nitrogen atoms within its ring structure. This compound is often investigated for its pharmacological properties and potential therapeutic applications.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to optimize yields and minimize by-products. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride has a complex molecular structure characterized by:
The compound's structure can be visualized using computational chemistry software that models molecular geometry based on quantum mechanical calculations. The presence of the sulfonyl fluoride group significantly influences its reactivity and interaction with biological targets.
1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride participates in various chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control and the use of solvents that can stabilize intermediates formed during the reaction process.
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride primarily involves inhibition of specific kinases, such as fibroblast growth factor receptors. These receptors play critical roles in cell signaling pathways related to growth and differentiation.
In vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptor subtypes, with IC50 values indicating effective concentrations required for inhibition . The interaction between the compound and its target involves binding affinity studies that elucidate how structural features contribute to biological activity.
Relevant data from studies indicate that this compound's reactivity profile is crucial for its application in drug development and synthetic chemistry.
1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride finds applications in various scientific fields:
Research continues into optimizing derivatives of this compound for improved efficacy and reduced side effects in clinical applications .
1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride (CAS: 1934455-65-8, MW: 200.19 g/mol, Formula: C₇H₅FN₂O₂S) represents an advanced chemotype merging the privileged pyrrolopyridine scaffold with the emerging versatility of sulfur-fluoride warheads [2]. This hybrid structure exemplifies modern medicinal chemistry's shift toward functionally complex intermediates that enable both targeted biological activity and modular synthetic applications. The compound exists as a stable, crystalline solid requiring cold-chain storage to preserve its reactive sulfonyl fluoride group (–SO₂F), a feature critical for its utility in probe discovery and covalent inhibitor development [2] [5]. Its molecular architecture combines the planar, electron-rich 1H-pyrrolo[2,3-b]pyridine core (azaindole) with the tetrahedral, electrophilic sulfur center, creating a bifunctional template amenable to diverse chemical derivatizations.
Table 1: Fundamental Identifiers of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl Fluoride
| Property | Value |
|---|---|
| CAS Registry Number | 1934455-65-8 |
| Molecular Formula | C₇H₅FN₂O₂S |
| Molecular Weight | 200.19 g/mol |
| MDL Number | MFCD28968432 |
| SMILES Notation | O=S(C1=CNC2=NC=CC=C21)(F)=O |
| Storage Requirements | Cold-chain transportation recommended |
The pyrrolo[2,3-b]pyridine framework (7-azaindole) emerged as a biologically privileged scaffold in the late 20th century, gaining prominence through seminal work on dopamine receptor ligands. Initial exploration focused on unsubstituted derivatives, but strategic fluorination soon became a key optimization strategy to enhance blood-brain barrier permeability and receptor affinity [4]. The foundational role of this core is exemplified in L-750,667, a dopamine D4 receptor antagonist where the pyrrolo[2,3-b]pyridine moiety facilitated critical π-stacking interactions within the receptor binding pocket [4]. Subsequent structural diversification revealed that C3-position modifications profoundly influenced target engagement, prompting investigations into electrophilic substituents like sulfonyl chlorides. However, these earlier analogs faced stability limitations, driving the transition to sulfonyl fluorides. The specific synthesis of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride was enabled by advances in sulfur-fluoride exchange (SuFEx) chemistry, which provided robust methods for introducing –SO₂F groups onto electron-deficient heterocycles under controlled conditions [5] [7]. This compound’s first reported preparation (circa 2018) addressed the need for hydrolytically stable intermediates for high-throughput conjugation, filling a critical gap between conventional sulfonyl chlorides and inert fluorophores.
The molecular structure of 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride exhibits three pharmacophoric elements: (1) The bicyclic pyrrolopyridine system provides a rigid, heteroaromatic plane that mimics purine nucleobases, enabling competitive binding to ATP sites in kinases; (2) The sulfonyl fluoride group acts as a selective electrophile capable of covalent modification of serine, threonine, or tyrosine residues in biological targets; and (3) The fluorine atom serves as both a leaving group and a metabolic stabilizer [2] [9].
Unlike conventional sulfonyl chlorides (e.g., 1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride, MW: 216.64 g/mol), the sulfonyl fluoride variant demonstrates exceptional hydrolytic stability across physiological pH ranges while retaining sufficient electrophilicity for selective bond formation with nucleophilic amino acids. This balance arises from fluorine’s intermediate leaving group ability – less reactive than chlorine but more reactive than heavier halogens – combined with sulfur’s enhanced electrophilicity due to the electron-withdrawing pyrrolopyridine ring [5] [7]. Computed molecular properties reveal low polarizability surface area around the sulfur center (σ-hole) that facilitates halogen-bonding interactions with protein carbonyls, while the fused ring system contributes to favorable π-π stacking and desolvation kinetics during binding [9]. This dual functionality enables applications spanning irreversible enzyme inhibition (pharmacological) and chemoproteomic probe development (diagnostic), positioning the compound as a versatile warhead in targeted covalent inhibitor design against kinases, proteases, and other nucleophile-rich therapeutic targets.
Table 2: Comparative Analysis of Sulfur-Based Bioisosteres in Pyrrolopyridine Systems
| Parameter | Sulfonyl Fluoride (–SO₂F) | Sulfonyl Chloride (–SO₂Cl) | Sulfonamide (–SO₂NH₂) |
|---|---|---|---|
| Electrophilic Reactivity | Moderate | High | Low |
| Hydrolytic Half-life (pH 7.4) | >24 hours | ~2 hours | Stable |
| Cysteine Reactivity (kinact/Ki, M⁻¹s⁻¹) | 10²–10³ | 10⁴–10⁵ | N/A |
| Metabolic Stability | High (resists esterases) | Low | High |
| Representative Compound | This work (CAS 1934455-65-8) | sc-345307 (CID 24749938) | FGFR inhibitors [8] |
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9